molecular formula C5H4N2O2 B1266724 Dicyanomethyl acetate CAS No. 6625-70-3

Dicyanomethyl acetate

Cat. No. B1266724
CAS RN: 6625-70-3
M. Wt: 124.1 g/mol
InChI Key: NDYMFSJJUOHLFJ-UHFFFAOYSA-N
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Description

Dicyanomethyl acetate is a synthetic compound that belongs to the category of organic compounds . It is also known as 2-Acetoxypropanedinitrile or Ac-MAC (Masked Acyl Cyanide) . Its empirical formula is C5H4N2O2 and it has a molecular weight of 124.10 .


Synthesis Analysis

The synthesis of Dicyanomethyl acetate involves the oxidation of dicyanomethyl-substituted porphyrins with PbO2 . This process is facilitated by simple radical–radical coupling reactions without the addition of catalysts or the generation of by-products .


Molecular Structure Analysis

The molecular structure of Dicyanomethyl acetate is represented by the SMILES string CC(=O)OC(C#N)C#N . The InChI key for Dicyanomethyl acetate is NDYMFSJJUOHLFJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Dicyanomethyl acetate undergoes nucleophilic additions to imines to provide α-(N-methyl-N-acetyl)amino acid methyl esters . It is a commonly used carbon-centered radical in dynamic covalent chemistry . Dicyanomethyl-substituted aromatic compounds with self-healing properties have been extensively studied and reported due to their effective reversible dimerization and dissociation process .


Physical And Chemical Properties Analysis

Dicyanomethyl acetate has a refractive index of n20/D 1.421 and a density of 1.156 g/mL at 25 °C .

Scientific Research Applications

1. Fragrance Ingredient Safety and Environmental Impact

Dicyanomethyl acetate, as part of a broader group of acetate compounds, has been evaluated for various safety aspects including genotoxicity, repeated dose toxicity, and environmental safety. It is not expected to be genotoxic and does not present a concern for skin sensitization at declared levels of use. The environmental impact, particularly the absence of persistent, bioaccumulative, and toxic (PBT) characteristics, is also a significant aspect of its use in fragrance ingredients (Api et al., 2020).

2. Acetate Transport and Metabolism in Biomedical Research

Research has explored the use of acetate in the context of brain metabolism and its function as an astrocyte-specific substrate. Studies involving acetate, including dicyanomethyl acetate derivatives, help in understanding cerebral kinetics of acetate transport and utilization, providing insights into neurological health and disorders (Patel et al., 2010).

3. Chemical Engineering and Reactive Distillation Processes

Dicyanomethyl acetate is relevant in chemical engineering, particularly in studies of reactive distillation processes. Such research is crucial for the synthesis of various compounds, understanding reaction mechanisms, and improving industrial processes (Kenig et al., 2001).

4. Pharmaceutical Research and Drug Development

Acetate compounds, including derivatives of dicyanomethyl acetate, are instrumental in pharmaceutical research. They are used in drug formulation and the development of novel therapeutic compounds. For instance, their role in the synthesis of triterpene acids with potential antidiabetic activity has been explored (Hou et al., 2009).

Safety And Hazards

The safety data sheet for Dicyanomethyl acetate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The dicyanomethyl radical is a commonly used carbon-centered radical in dynamic covalent chemistry . Future research directions may involve the exploration of dicyanomethyl-substituted aromatic compounds with self-healing properties due to their effective reversible dimerization and dissociation process .

properties

IUPAC Name

dicyanomethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c1-4(8)9-5(2-6)3-7/h5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYMFSJJUOHLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288998
Record name dicyanomethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyanomethyl acetate

CAS RN

6625-70-3
Record name NSC58506
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58506
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dicyanomethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6625-70-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Nemoto - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
… Dicyanomethyl acetate (H-MAC-Ac) image …
Number of citations: 2 onlinelibrary.wiley.com
H Nemoto, T Kawamura, N Miyoshi - Journal of the American …, 2005 - ACS Publications
A nucleophilic addition reaction to N-methylaldimines without acid or metal species is described. A novel reagent, dicyanomethyl acetate, is used as a nucleophile to give α-(N-methyl-N-…
Number of citations: 33 pubs.acs.org
K Yamatsugu, L Yin, S Kamijo, Y Kimura, M Kanai…
Number of citations: 0

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